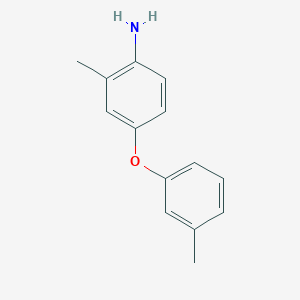

2-Methyl-4-(3-methylphenoxy)aniline

Description

2-Methyl-4-(3-methylphenoxy)aniline is an aromatic amine derivative featuring a methyl group at the ortho position (C-2) of the aniline ring and a 3-methylphenoxy substituent at the para position (C-4). The following sections compare this compound with six closely related derivatives, emphasizing substituent-driven differences.

Properties

IUPAC Name |

2-methyl-4-(3-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-4-3-5-12(8-10)16-13-6-7-14(15)11(2)9-13/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLXWZIGMCJXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methylphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 2-methylaniline with 3-methylphenol in the presence of a suitable base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution process.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 2-methyl-4-bromoaniline can be coupled with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura coupling reaction is often preferred for industrial production due to its high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methylphenoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-Methyl-4-(3-methylphenoxy)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential antioxidant effects. The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent at the para position of the aniline ring significantly influences molecular weight, polarity, and electronic properties. Below is a comparative analysis:

Key Observations :

- Polarity : Pyridin-3-yloxy and piperazinyl groups increase polarity due to nitrogen atoms, improving solubility in polar solvents .

- Lipophilicity: The 3-methylphenoxy group in the target compound offers moderate lipophilicity, while imidazole sulfanyl derivatives (logP ~2.5) balance lipophilic and hydrophilic properties .

Biological Activity

2-Methyl-4-(3-methylphenoxy)aniline is an organic compound with significant biological activity. It belongs to the class of aniline derivatives, characterized by a methyl group at the 2-position and a 3-methylphenoxy group at the 4-position. This unique structure influences its chemical properties and potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

The presence of both methyl and phenoxy groups enhances its reactivity, making it a candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism appears to involve the modulation of enzyme activity associated with bacterial metabolism.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It is believed to interact with specific molecular targets involved in cancer cell signaling pathways .

- Antioxidant Effects : The compound may act as an antioxidant, modulating oxidative stress pathways which are crucial in various disease mechanisms. This activity is linked to its ability to inhibit enzymes involved in reactive oxygen species (ROS) production.

The biological effects of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to bind with specific enzymes, potentially acting as an inhibitor or activator depending on the target. This interaction can influence metabolic pathways relevant to disease mechanisms.

- Receptor Modulation : By interacting with cellular receptors, this compound may alter signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Antimicrobial Activity : A recent investigation demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Research : In vitro studies indicated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines, with IC50 values suggesting potent anticancer activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-4-(4-methylphenoxy)aniline | C₁₄H₁₅NO | Different substitution pattern on the phenoxy ring |

| 2-Methyl-4-(3-chlorophenoxy)aniline | C₁₄H₁₄ClN | Chlorine substituent instead of a methyl group |

| 3-Methyl-4-(2-methylphenoxy)aniline | C₁₄H₁₅NO | Methyl group at the third position |

The structural differences among these compounds can lead to variations in their reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-4-(3-methylphenoxy)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 3-methylphenol reacts with a halogenated aniline derivative (e.g., 2-methyl-4-chloroaniline) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF. Heating at 80–100°C for 12–24 hours typically drives the reaction . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 phenol:aniline), solvent purity, and inert atmosphere to minimize side reactions like oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .

- HPLC-MS : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases; monitor for byproducts like unreacted phenol or oxidized quinones .

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodology :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–10). The compound is lipophilic (logP ~3.2) and dissolves well in organic solvents but poorly in water, necessitating DMSO stock solutions for biological assays .

- Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and varying pH. Protect from light (store at 2–8°C in amber vials) to prevent photooxidation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural validation?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and distinguish regioisomers (e.g., para vs. ortho substitution) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ADF) to identify structural anomalies .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if polymorphism or tautomerism is suspected .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

- Methodology :

- Standardized Synthesis Protocols : Fix reaction time, temperature, and purification steps. Use QC metrics (e.g., HPLC area%, melting point consistency) .

- Dose-Response Calibration : Test each batch in cell-based assays (e.g., MTT assay for cytotoxicity) with reference standards (e.g., doxorubicin as a positive control). Normalize activity to compound purity .

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across batches; discard outliers with >10% deviation .

Q. How do electronic effects of substituents (e.g., methyl, phenoxy) influence the compound’s reactivity in derivatization reactions?

- Methodology :

- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., electrophilic substitution at the aniline ring). The electron-donating methyl group deactivates the ring, while the phenoxy group directs electrophiles to specific positions .

- DFT Calculations : Map electrostatic potential surfaces to predict sites for nucleophilic/electrophilic attack .

- Experimental Validation : Perform regioselective bromination or nitration; analyze products via LC-MS .

Q. What computational tools predict the compound’s pharmacokinetic profile (e.g., CYP450 metabolism, blood-brain barrier permeability)?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F = 65–75%), CYP3A4 inhibition risk, and BBB penetration (logBB < 0.3 suggests limited CNS activity) .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers (e.g., CHARMM-GUI) to assess membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., conflicting IC₅₀ values across studies)?

- Methodology :

- Assay Replication : Repeat experiments under identical conditions (cell line, passage number, serum concentration) .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ = −log(IC₅₀)). Identify confounding variables (e.g., solvent choice: DMSO vs. ethanol) .

- Orthogonal Assays : Validate activity with alternative methods (e.g., apoptosis via flow cytometry vs. caspase-3 ELISA) .

Case Study Integration

- Anticancer Activity : In A549 lung cancer cells, this compound showed IC₅₀ = 1.5 µM (vs. doxorubicin IC₅₀ = 0.5 µM). Mechanism involves ROS-mediated apoptosis, confirmed by NAC (N-acetylcysteine) rescue experiments .

- Antimicrobial Screening : Structural analogs (e.g., 2-Methyl-4-(propan-2-yl)aniline) exhibited MIC = 64 µg/mL against Pseudomonas aeruginosa, suggesting potential for derivatization to enhance potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.